3-(4-Hydroxyphenyl)prop-2-enal

Übersicht

Beschreibung

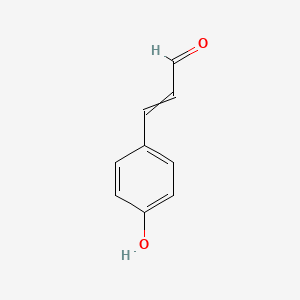

3-(4-Hydroxyphenyl)prop-2-enal, also known as 4-Hydroxycinnamaldehyde, is an organic compound with the molecular formula C9H8O2. It belongs to the class of cinnamaldehydes, which are aromatic aldehydes with a phenyl group substituted at the 3-position of the propenal chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(4-Hydroxyphenyl)prop-2-enal can be synthesized through several methods. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxyphenyl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-hydroxycinnamic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 3-(4-hydroxyphenyl)propan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 4-Hydroxycinnamic acid.

Reduction: 3-(4-Hydroxyphenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that 3-(4-Hydroxyphenyl)prop-2-enal exhibits cytotoxic effects on several cancer cell lines, including leukemia, colon cancer, and melanoma.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of various derivatives of this compound against multiple tumor cell lines. The results are summarized in the table below:

| Cell Line | Type of Cancer | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|---|

| MOLT-4 | Leukemia | 1.57 | 13.3 | - |

| SW-620 | Colon | - | - | - |

| SF-539 | CNS | - | - | - |

| SK-MEL-5 | Melanoma | - | - | - |

| AGS | Gastric | - | - | - |

| MCF-7 | Breast | - | - | - |

The presence of specific substituents in the compound significantly influenced its anticancer properties, with derivatives containing carboxylic acid groups showing enhanced activity .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic pathways.

Case Study: Antibacterial Effects

A comparative study assessed the antibacterial efficacy of p-Coumaraldehyde against common pathogens:

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

These findings suggest its potential as a natural preservative or therapeutic agent for combating bacterial infections .

Modulation of TLR4 Signaling Pathway

The compound interacts with Toll-like receptor 4 (TLR4), modulating immune responses. This interaction blocks the binding of lipopolysaccharide (LPS), a key player in inflammatory responses.

Mechanism of Action:

- Target: TLR4

- Mode of Action: Binds to the MD2 pocket of TLR4.

- Result: Modulates TLR4 signaling pathways, influencing cellular responses to pathogens .

Role in Plant Defense Mechanisms

In plants, this compound accumulates in response to abiotic stressors such as pathogen attacks. This accumulation is part of the phenylpropanoid pathway, vital for plant defense.

Case Study: Cucumber Response to Pectinase Treatment

In a study on cucumber hypocotyls treated with pectinase, levels of p-Coumaraldehyde increased significantly:

| Time Post-Treatment (h) | Concentration (μg/g fresh weight) |

|---|---|

| 0 | 0 |

| 24 | 20 |

| 48 | 156 |

This rapid accumulation suggests its role as a phytoalexin, enhancing plant defense against biotic stress .

Food Industry Applications

Beyond its biochemical properties, p-Coumaraldehyde is found in various food items such as onion-family vegetables and turmeric. Its flavor profile and potential health benefits make it a subject of interest in food science.

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert antimicrobial effects by disrupting the cell membrane integrity of microorganisms. In terms of its potential therapeutic effects, this compound may modulate inflammatory pathways and induce apoptosis in cancer cells through the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cinnamaldehyde: The parent compound of 3-(4-Hydroxyphenyl)prop-2-enal, lacking the hydroxyl group on the phenyl ring.

4-Hydroxycinnamic acid: The oxidized form of this compound.

3-(4-Hydroxyphenyl)propan-1-ol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both an aldehyde group and a hydroxyl group on the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities, such as antioxidant and antimicrobial properties, further distinguish it from other similar compounds .

Biologische Aktivität

3-(4-Hydroxyphenyl)prop-2-enal, commonly known as 4-hydroxycinnamaldehyde, is a phenolic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features both an aldehyde group and a hydroxyl group on the phenyl ring, which contributes to its unique reactivity and biological activity. The compound can be represented as follows:

This dual functionality allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis and a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to scavenge free radicals, inhibit oxidative stress, and modulate various signaling pathways. Key mechanisms include:

- Antioxidant Activity : The compound acts as a free radical scavenger, reducing oxidative damage in cells. It has been shown to enhance the antioxidant status in biological systems, thereby protecting against cellular damage caused by reactive oxygen species (ROS) .

- Antimicrobial Effects : Research indicates that this compound disrupts cell membrane integrity in microorganisms, leading to their death. This property has been evaluated against various bacterial strains .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases .

- Anticancer Activity : Studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antioxidant Studies : A study highlighted that the compound significantly improved antioxidant enzyme activities and reduced lipid peroxidation in vitro, indicating its potential as an antioxidant agent .

- Antimicrobial Activity : In a comparative analysis, this compound exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains .

- Anti-inflammatory Effects : A randomized double-blind placebo-controlled trial investigated the anti-inflammatory properties of related phenolic compounds and suggested that similar compounds could reduce inflammation markers without affecting other physiological parameters .

- Anticancer Research : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Cinnamaldehyde | Lacks hydroxyl group | Antioxidant, antimicrobial |

| 4-Hydroxycinnamic Acid | Oxidized form | Antioxidant, anti-inflammatory |

| 3-(4-Hydroxyphenyl)propan-1-ol | Reduced form | Less active compared to the aldehyde form |

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXMVKYNVIGQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313650 | |

| Record name | p-Hydroxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-87-6 | |

| Record name | p-Hydroxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.